molecular formula C39H75Na2O8P B566601 1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt CAS No. 105405-51-4

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt

Cat. No.: B566601
CAS No.: 105405-51-4
M. Wt: 748.974
InChI Key: XPMKJIKGYGROQR-CHKASDEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is a phospholipid compound with significant roles in biophysical, metabolic, and signaling processes. It is a major component of cell membranes and is known for its structural and functional importance in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt can be synthesized through esterification reactions involving stearic acid and glycerol-3-phosphate. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions. The product is then purified through techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its integration into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and membrane fusion .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt
  • 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid disodium salt
  • 1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid disodium salt

Uniqueness

1,2-Distearoyl-sn-glycero-3-phosphatidic acid disodium salt is unique due to its long stearic acid chains, which confer distinct biophysical properties such as higher melting points and greater stability in membrane structures compared to its counterparts with shorter or unsaturated fatty acid chains .

Properties

IUPAC Name

disodium;[(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/t37-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMKJIKGYGROQR-CHKASDEDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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